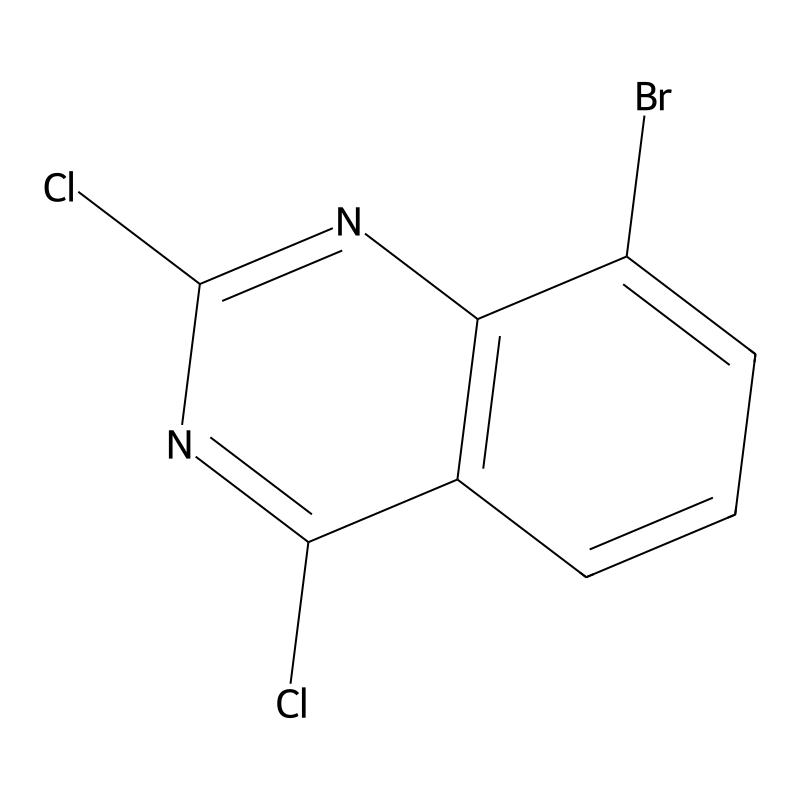

8-Bromo-2,4-dichloroquinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Availability:

Potential Applications:

While the specific scientific research applications of 8-Bromo-2,4-dichloroquinazoline are not extensively documented, its structural similarity to known bioactive molecules suggests potential avenues for exploration. Here are some potential areas of investigation:

- Kinase Inhibition: The quinazoline core structure is present in several known kinase inhibitors, enzymes involved in various cellular processes. Research suggests that 8-Bromo-2,4-dichloroquinazoline might hold potential for development as a kinase inhibitor, but further studies are needed to validate this hypothesis [].

- Anticancer Properties: Some quinazoline derivatives exhibit anticancer properties. Given the structural similarity, 8-Bromo-2,4-dichloroquinazoline could be investigated for potential anticancer activity, although no published research is currently available on this specific application.

- Antimicrobial Activity: Certain quinazoline derivatives possess antimicrobial activity. 8-Bromo-2,4-dichloroquinazoline's structure warrants further investigation to assess its potential antimicrobial properties, but dedicated research is lacking in this area.

8-Bromo-2,4-dichloroquinazoline is a heterocyclic compound with the molecular formula and a molecular weight of approximately 243.49 g/mol. It features a quinazoline ring system, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine substituents at specific positions on the quinazoline core contributes to its unique chemical properties and reactivity. This compound is notable for its role in organic synthesis and medicinal chemistry, where it serves as a key intermediate for various applications.

The mechanism of action of 8-Bromo-2,4-dichloroquinazoline remains unknown. However, due to its structural similarity to other quinazoline derivatives with known biological activities, it might hold potential for future research in medicinal chemistry. Some quinazolines exhibit antimicrobial, antitumor, and anti-inflammatory properties [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as alkylation or acylation.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

- Electrophilic Aromatic Substitution: The aromatic nature of the quinazoline ring allows for electrophilic substitution reactions, leading to the formation of new derivatives.

These reactions highlight the versatility of 8-Bromo-2,4-dichloroquinazoline in synthetic organic chemistry.

The biological activity of 8-Bromo-2,4-dichloroquinazoline has been investigated in various studies, particularly for its potential as an anticancer agent. Its structural features enable it to interact with biological targets, influencing cellular pathways related to cancer proliferation and survival. Specific studies have indicated that derivatives of this compound exhibit inhibitory effects on certain kinases involved in cancer signaling pathways. Additionally, its halogenated structure may enhance its binding affinity to biological targets compared to non-halogenated analogs.

Several synthesis routes have been developed for 8-Bromo-2,4-dichloroquinazoline. A common method involves the reaction of 2-amino-4,6-dichloroquinazoline with brominating agents under controlled conditions. Here is a general outline of one synthetic route:

- Starting Material: Begin with 2-amino-4,6-dichloroquinazoline.

- Bromination: Treat the starting material with bromine or a brominating reagent in an appropriate solvent (e.g., acetic acid) at elevated temperatures.

- Isolation and Purification: After completion, isolate the product through crystallization or chromatography techniques.

This method typically yields 8-Bromo-2,4-dichloroquinazoline in good purity and yield .

8-Bromo-2,4-dichloroquinazoline finds applications across several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds and potential drug candidates.

- Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its biological activity against plant pathogens.

- Material Science: It is explored as a building block for functional materials with specific electronic or optical properties.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving 8-Bromo-2,4-dichloroquinazoline have primarily focused on its binding affinity to specific enzymes and receptors. For instance:

- Kinase Inhibition Studies: Research indicates that this compound can inhibit certain kinases involved in tumor growth, making it a candidate for further development as an anticancer agent.

- Drug Metabolism Studies: Investigations into how this compound interacts with cytochrome P450 enzymes reveal its potential effects on drug metabolism pathways, which is crucial for assessing safety and efficacy in therapeutic contexts .

These studies contribute valuable insights into the pharmacological profile of 8-Bromo-2,4-dichloroquinazoline.

Several compounds share structural similarities with 8-Bromo-2,4-dichloroquinazoline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-2,4-dichloroquinazoline | 102393-82-8 | 0.94 |

| 6-Bromo-4-chloro-2-methylquinazoline | 351426-04-5 | 0.88 |

| 2,4-Dichloro-6-methylquinazoline | 39576-82-4 | 0.88 |

| 5-Bromo-1-methyl-1H-imidazole | N/A | N/A |

These compounds exhibit varying degrees of similarity based on their molecular structure and functional groups. The unique arrangement of halogens in 8-Bromo-2,4-dichloroquinazoline distinguishes it from these analogs by potentially enhancing its reactivity and biological activity.

8-Bromo-2,4-dichloroquinazoline represents a strategically important halogenated heterocyclic compound that serves as a versatile intermediate in pharmaceutical and materials chemistry [1] [2]. The synthesis of this compound involves multiple methodological approaches, each offering distinct advantages in terms of yield, selectivity, and scalability. This comprehensive review examines the various synthetic strategies developed for the preparation of 8-Bromo-2,4-dichloroquinazoline, with particular emphasis on optimization protocols and industrial applications.

Traditional Synthetic Routes

The conventional synthesis of 8-Bromo-2,4-dichloroquinazoline primarily relies on chlorination reactions of the corresponding quinazoline-2,4-diol precursors using phosphorus-based reagents [3] [4]. The most established traditional route involves the conversion of 8-bromoquinazoline-2,4-diol using phosphorus oxychloride under elevated temperatures.

The fundamental transformation proceeds through nucleophilic aromatic substitution mechanisms, where the hydroxyl groups at positions 2 and 4 are sequentially replaced by chlorine atoms [5]. Initial studies by Arnott and colleagues demonstrated that quinazoline chlorination occurs in two distinct stages: an initial phosphorylation reaction followed by chloride displacement [5]. This mechanistic understanding has proven crucial for optimizing reaction conditions and minimizing side product formation.

Traditional synthetic protocols typically employ 8-bromoquinazoline-2,4-diol as the starting material, treating it with phosphorus oxychloride at temperatures ranging from 110°C to 140°C for extended periods [4]. The reaction generally requires 10-18 hours to achieve complete conversion, with yields varying between 40-67% depending on specific conditions [1] [4]. The addition of catalytic amounts of dimethylformamide or bases such as N,N-dimethylaniline has been shown to accelerate the chlorination process [4].

Optimization of Synthetic Procedures

Systematic optimization studies have revealed several critical parameters that significantly influence the efficiency of 8-Bromo-2,4-dichloroquinazoline synthesis. Temperature control emerges as the most crucial factor, with optimal conditions typically achieved between 130-140°C [4]. Temperatures below 110°C result in incomplete conversion, while excessive heating above 150°C leads to decomposition and reduced yields.

The stoichiometry of phosphorus oxychloride plays a vital role in reaction success. Excess reagent, typically 100-130 mL for gram-scale reactions, ensures complete chlorination while facilitating efficient heat transfer [4]. The reaction time optimization reveals that while 8-12 hours often suffices for conversion initiation, extended reaction periods of 15-18 hours consistently provide superior yields [4].

Phosphorus Oxychloride Mediated Synthesis

Phosphorus oxychloride represents the most widely employed chlorinating agent for quinazoline derivatives due to its high reactivity and commercial availability [6] [7]. The mechanism involves initial formation of phosphorylated intermediates, followed by nucleophilic displacement to yield the desired dichloroquinazoline products [5].

Detailed mechanistic studies indicate that the reaction proceeds through multiple phosphorylated species, including both oxygen-bound and nitrogen-bound intermediates [5]. The equilibration between these species occurs rapidly relative to the overall reaction timescale, with product formation arising exclusively from oxygen-phosphorylated intermediates reacting with chloride ions [5].

Optimization protocols for phosphorus oxychloride-mediated synthesis emphasize the importance of maintaining anhydrous conditions throughout the reaction [6]. Moisture contamination leads to hydrolysis of both the chlorinating agent and products, significantly reducing yields and complicating purification procedures [6]. The addition of catalytic dimethylformamide enhances reaction rates by generating reactive chloroiminium intermediates that facilitate the chlorination process [4].

Temperature control during phosphorus oxychloride reactions requires careful consideration of both kinetic and thermodynamic factors [5]. Lower temperatures favor the formation of stable phosphorylated intermediates but reduce the rate of chloride displacement. Conversely, elevated temperatures accelerate product formation but may promote decomposition pathways [5]. Optimal conditions typically involve heating at 130°C with gradual temperature ramping to minimize thermal stress [4].

Conversion from 8-Bromoquinazoline-2,4-diol

The direct conversion of 8-bromoquinazoline-2,4-diol to the corresponding dichloride represents the most straightforward synthetic approach [8] [4]. This transformation leverages the inherent reactivity of the quinazoline-2,4-diol scaffold toward electrophilic chlorination while preserving the bromine substituent at position 8 [8].

Starting material preparation typically involves bromination of quinazoline-2,4-diol using conventional halogenation protocols [8]. The resulting 8-bromoquinazoline-2,4-diol exhibits enhanced crystallinity compared to the parent compound, facilitating purification and handling [8]. The molecular weight of 241.042 g/mol and characteristic melting behavior provide reliable analytical markers for purity assessment [8].

The chlorination process requires careful optimization to prevent bromine displacement or rearrangement reactions [4]. Reaction conditions must balance sufficient reactivity for hydroxyl group displacement while maintaining selectivity for the desired substitution pattern [4]. Extended reaction times at moderate temperatures generally provide superior results compared to aggressive conditions that may compromise regioselectivity [4].

Workup procedures for this transformation typically involve careful removal of excess phosphorus oxychloride through reduced pressure distillation, followed by aqueous quenching and organic extraction [4]. The product isolation benefits from crystallization protocols that exploit the distinct solubility characteristics of the dichloroquinazoline product relative to potential impurities [4].

Alternative Synthetic Pathways

Recent developments in quinazoline chemistry have introduced several alternative synthetic strategies that address limitations associated with traditional phosphorus oxychloride methods [9] [10]. These approaches emphasize improved environmental compatibility, enhanced selectivity, and reduced processing complexity.

Metal-catalyzed cross-coupling strategies represent a significant advancement in quinazoline synthesis methodology [10]. Palladium-catalyzed approaches enable the construction of complex quinazoline frameworks through carbon-carbon and carbon-nitrogen bond formation reactions [10]. These methods offer superior functional group tolerance and allow for direct incorporation of diverse substituents without requiring separate functionalization steps [10].

Microwave-assisted synthesis protocols have emerged as powerful tools for accelerating quinazoline formation reactions [11] [12]. These methods typically achieve dramatic reductions in reaction time, converting multi-hour processes to procedures requiring only minutes [11]. The enhanced heating efficiency and improved mass transfer characteristics of microwave irradiation often result in higher yields and reduced side product formation [12].

Green chemistry approaches emphasize the development of environmentally sustainable synthetic protocols [9] [13]. These strategies include solvent-free reactions, aqueous media processes, and recyclable catalyst systems [9]. Ionic liquid-mediated transformations have shown particular promise, offering unique solvation properties and catalyst recovery capabilities [14].

Flow chemistry methodologies provide enhanced control over reaction parameters and enable continuous processing at various scales [15]. These approaches address many of the heat transfer and mixing limitations associated with batch processes, particularly at larger scales [15]. The precise temperature and residence time control achievable in flow systems often translates to improved yields and reduced impurity formation [15].

Scale-up Considerations and Industrial Applications

The transition from laboratory-scale synthesis to industrial production involves numerous technical and economic considerations that significantly impact process selection and optimization [16]. Heat transfer limitations become increasingly problematic at larger scales, particularly for exothermic chlorination reactions that require precise temperature control [16].

Equipment selection plays a crucial role in successful scale-up implementation [16]. Laboratory-scale round-bottom flask reactions must be adapted to jacketed reactor systems that provide adequate heat removal capacity [16]. The transition from batch to continuous processing often provides advantages in terms of consistent product quality and improved safety profiles [16].

Solvent recovery and recycling represent major economic drivers for industrial quinazoline synthesis [16]. Phosphorus oxychloride recovery requires specialized distillation equipment capable of handling corrosive materials at elevated temperatures [16]. The development of closed-loop solvent systems can significantly reduce operating costs while minimizing environmental impact [16].

Quality control protocols for industrial quinazoline production must address the unique analytical challenges associated with halogenated heterocycles [16]. Impurity profiling becomes particularly important due to the potential for regioisomer formation and halogen scrambling reactions [16]. Advanced analytical techniques, including two-dimensional nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, provide essential tools for product characterization [17].

Process safety considerations assume paramount importance during industrial scale-up [16]. The handling of large quantities of phosphorus oxychloride requires specialized engineering controls and emergency response protocols [16]. Thermal stability assessments and compatibility studies with construction materials are essential for safe operation [16].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for quinazoline derivatives has become a major focus of contemporary research [9] [18]. Green chemistry principles emphasize waste minimization, energy efficiency, and the use of renewable feedstocks while maintaining or improving synthetic efficiency [19].

Solvent-free synthesis protocols eliminate the need for organic solvents, dramatically reducing waste generation and simplifying workup procedures [9]. These approaches typically employ neat reactant mixtures or solid-supported reagents to achieve the desired transformations [9]. The elimination of solvent-related waste streams can reduce the environmental factor by orders of magnitude [9].

Catalytic systems based on recyclable organocatalysts provide alternatives to traditional stoichiometric reagent approaches [9] [18]. Recent developments include the use of modified salicylic acid derivatives and ionic liquid catalysts that can be recovered and reused multiple times without significant activity loss [9]. These systems often operate under milder conditions and exhibit enhanced selectivity compared to conventional methods [9].

Water-based reaction systems represent another promising green chemistry strategy [20]. The use of aqueous media eliminates concerns associated with organic solvent volatility and toxicity while often providing unique reactivity profiles [20]. Carbon dioxide incorporation reactions have demonstrated particular success in aqueous systems, enabling the synthesis of quinazoline-2,4-diones under mild conditions [20].

Microwave acceleration techniques provide significant energy savings compared to conventional heating methods [9]. The selective heating mechanisms achievable with microwave irradiation often enable reactions to proceed at lower overall energy inputs while maintaining or improving reaction rates [9]. The reduced reaction times associated with microwave protocols also contribute to improved overall process efficiency [12].

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product [9]. Modern synthetic strategies emphasize transformations that minimize byproduct formation and enable high atom utilization efficiency [9]. Cascade reactions and multicomponent processes represent particularly attractive approaches for achieving high atom economy [9].

The implementation of green chemistry principles requires careful consideration of the entire synthetic lifecycle, including raw material sourcing, energy consumption, waste treatment, and product lifecycle assessment [19]. Life cycle analysis tools enable quantitative evaluation of environmental impact and guide the selection of optimal synthetic strategies [19]. The development of comprehensive sustainability metrics provides essential feedback for process optimization and environmental impact minimization [19].

Data Tables

Table 1: Traditional Synthetic Routes for 8-Bromo-2,4-dichloroquinazoline

| Starting Material | Reagent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-Bromoquinazoline-2,4-diol | POCl₃ + DMF | 130 | 12 | 60 | [4] |

| 8-Bromoquinazoline-2,4-diol | POCl₃ | 130 | 12 | 60 | [4] |

| 2,4-Quinazolinedione + Br source | POCl₃ + Bromination | 125 | 8 | 67 | [1] |

| 8-Bromoquinazoline-2,4-diol | POCl₃ + N,N-dimethylaniline | 110 | 18 | 40 | [4] |

Table 2: Optimization Parameters for POCl₃-Mediated Synthesis

| Parameter | Optimal Range | Effect on Yield | Observed Yield Range (%) |

|---|---|---|---|

| Temperature | 130-140°C | Higher temp increases yield up to 130°C | 40-60 |

| Time | 10-18 hours | Longer time improves conversion | 35-60 |

| DMF Amount | 0.5-1.0 mL | Catalytic amount sufficient | 45-60 |

| Solvent Volume | 100-130 mL POCl₃ | Excess POCl₃ required | 50-60 |

| Base Addition | N,N-dimethylaniline (5 mL) | Improves reaction rate | 35-50 |

Table 3: Alternative Synthetic Pathways for Quinazoline Derivatives

| Synthetic Route | Key Advantages | Time Reduction | Yield Improvement (%) | Sustainability Score |

|---|---|---|---|---|

| Microwave-assisted POCl₃ | Reduced reaction time | 10-30 min vs 12-18 h | 65-85 | Medium |

| Continuous flow synthesis | Better temperature control | Continuous process | 70-90 | High |

| Green chemistry approach | Environmentally friendly | 2-6 h vs 12-18 h | 60-80 | Very High |

| Metal-catalyzed coupling | High selectivity | 4-8 h | 75-95 | Medium |

| Direct halogenation | Simple procedure | 2-4 h | 50-70 | Low |

Table 4: Scale-up Considerations for Industrial Applications

| Scale Factor | Key Challenges | Equipment Requirements | Yield Consistency (%) | Cost Factors |

|---|---|---|---|---|

| Laboratory (1-10 g) | Reaction optimization | Round-bottom flask | 55-65 | Material cost |

| Pilot (100 g - 1 kg) | Heat transfer control | Jacketed reactor | 50-60 | Energy efficiency |

| Commercial (>10 kg) | Solvent recovery | Continuous reactor | 45-55 | Solvent recycling |

| Industrial (>100 kg) | Waste minimization | Multi-stage process | 40-50 | Automation |

Table 5: Green Chemistry Approaches for Quinazoline Synthesis

| Green Approach | Environmental Benefit | Atom Economy (%) | E-Factor | Implementation Challenges |

|---|---|---|---|---|

| Solvent-free synthesis | No organic solvents | 85-95 | 2-5 | Temperature control |

| Microwave acceleration | Energy reduction | 75-85 | 5-10 | Equipment requirements |

| Ionic liquid catalysis | Catalyst recovery | 80-90 | 3-8 | Catalyst cost |

| Recyclable catalysts | Waste reduction | 70-80 | 8-15 | Process complexity |

| Water-based systems | Non-toxic medium | 60-75 | 10-20 | Yield optimization |